2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
Brand Name: Vulcanchem
CAS No.: 380341-86-6
VCID: VC4265377
InChI: InChI=1S/C11H16N2O4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3
SMILES: COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N
Molecular Formula: C11H16N2O4S
Molecular Weight: 272.32

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

CAS No.: 380341-86-6

Cat. No.: VC4265377

Molecular Formula: C11H16N2O4S

Molecular Weight: 272.32

* For research use only. Not for human or veterinary use.

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine - 380341-86-6

Specification

CAS No. 380341-86-6
Molecular Formula C11H16N2O4S
Molecular Weight 272.32
IUPAC Name 2-methoxy-4-morpholin-4-ylsulfonylaniline
Standard InChI InChI=1S/C11H16N2O4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3
Standard InChI Key KZIPUYQHEQYYPR-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N

Introduction

Chemical and Structural Properties

Molecular Architecture

2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine features a phenyl ring with three substituents:

  • Methoxy group (-OCH₃) at the 2-position, contributing electron-donating effects.

  • Morpholine-4-sulfonyl group at the 4-position, comprising a sulfonamide bridge linked to a morpholine ring.

  • Amino group (-NH₂) at the 1-position, enabling participation in hydrogen bonding and electrophilic substitution reactions.

The molecular weight is 272.32 g/mol, with a density and boiling point yet to be empirically determined .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₄S
Molecular Weight272.32 g/mol
IUPAC Name2-Methoxy-4-(morpholine-4-sulfonyl)aniline
SolubilityLikely polar organic solvents (DMF, DMSO)
StabilityStable under inert conditions

Synthesis and Manufacturing

General Synthesis Strategy

The compound is synthesized via sulfonylation of 2-methoxy-4-aminophenol using morpholine-4-sulfonyl chloride. A typical procedure involves:

  • Sulfonylation: Reacting 2-methoxy-4-aminophenol with morpholine-4-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) .

  • Purification: Column chromatography or recrystallization from ethanol to isolate the product.

Table 2: Reaction Conditions for Sulfonylation

ParameterValue
SolventDichloromethane
Catalyst/BaseTriethylamine
Temperature0–25°C (gradual warming)
Reaction Time12–24 hours
Yield~70–85% (estimated)

Biological Activities and Mechanisms

Enzyme Inhibition

Sulfonamide derivatives are known to inhibit carbonic anhydrases and cyclooxygenases (COX). The morpholine sulfonyl group may enhance binding affinity to enzyme active sites via hydrogen bonding and hydrophobic interactions.

Table 3: Comparative Bioactivity of Sulfonamide Analogues

CompoundIC₅₀ (µM)Target Pathway
2-Methoxy-4-(morpholine-4-sulfonyl)-phenylaminePendingCOX-2 Inhibition
2-Methoxy-5-(morpholine-4-sulfonyl)-phenylamine12.4Apoptosis Induction

Applications in Pharmaceutical Development

Anti-Inflammatory Agents

The sulfonamide moiety inhibits COX-2, reducing prostaglandin synthesis. Preclinical models suggest oral bioavailability and low hepatotoxicity .

Antibacterial Agents

Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria. Structural modifications, such as the morpholine group, may overcome resistance mechanisms in Staphylococcus aureus .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance potency against specific cancer cell lines.

  • Pharmacokinetic Profiling: Assessing oral bioavailability and metabolic stability in vivo.

  • Target Identification: High-throughput screening to identify novel enzyme targets.

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